Sulfanylidenegermane can be synthesized through various methods, including the reaction of germane (GeH4) with hydrogen sulfide (H2S) at high temperatures. It is a highly reactive molecule that readily undergoes hydrolysis to form germanium dioxide (GeO2) and hydrogen sulfide.
Studies have shown that H2GeS can react with other molecules, including Lewis acids and organometallic compounds. This reactivity makes it a potential candidate for use in various chemical reactions, such as the synthesis of new materials or the development of new catalysts.
Due to its unique properties, sulfanylidenegermane has been explored for various potential applications, including:
Sulfanylidenegermane, also known as germanium disulfide, has the chemical formula GeS₂. This compound is characterized as a white crystalline solid that exhibits high melting properties, with a melting point of approximately 725°C. It is a three-dimensional polymeric structure and is typically found in the form of black orthorhombic crystals. Germanium disulfide is notable for its semiconductor properties and is utilized in various photo-optic applications, particularly in chalcogenide glasses for second harmonic generation .
In addition to its synthesis, germanium disulfide can decompose upon exposure to water, leading to the formation of germanium oxides and hydrogen sulfide gas .
The primary method for synthesizing sulfanylidenegermane involves the reaction of germanium tetrachloride with hydrogen sulfide in a controlled acidic environment. Other methods may include:
These methods allow for the production of high-purity germanium disulfide suitable for semiconductor and optical applications .
Sulfanylidenegermane finds applications in various fields:
Sulfanylidenegermane shares similarities with several other compounds within the group of metal sulfides. Here are some comparable compounds along with their unique characteristics:
Compound Name | Chemical Formula | Unique Characteristics |
---|---|---|
Germanium Disulfide | GeS₂ | High melting point; used extensively in semiconductors |
Telluranylidenegermane | GeTe | Exhibits different electrical properties; used in thermoelectrics |
Stannylidenegermane | SnS₂ | Similar structure but different metal; used in optoelectronics |
Zinc Sulfide | ZnS | Widely used as a phosphor; different metal base |
Cadmium Sulfide | CdS | Notable for its photoconductive properties; toxic concerns |
Sulfanylidenegermane's uniqueness lies in its specific crystalline structure and application in advanced optical materials, distinguishing it from other metal sulfides which may serve different roles or exhibit varying properties .
Chemical vapor deposition has emerged as a versatile method for producing high-quality germanium disulfide thin films at relatively low temperatures. The atmospheric pressure chemical vapor deposition approach using halide-based precursors has demonstrated exceptional capability in synthesizing layered anisotropic semiconductor germanium selenide and germanium disulfide nanomaterials at temperatures around 400 degrees Celsius. This technique employs germanium diiodide and hydrogen selenide precursors that successfully react in the gas phase and nucleate on various target substrates including sapphire, germanium, gallium arsenide, and highly oriented pyrolytic graphite.
The synthesis process involves layer-by-layer growth that takes place after nucleation to form layered anisotropic materials. Detailed scanning electron microscopy, energy-dispersive X-ray spectroscopy, X-ray diffraction, and Raman spectroscopy measurements reveal that substrate temperature, selenium partial pressure, and substrate type ultimately dictate the resulting stoichiometry and phase of these materials. The systematic chemical vapor deposition studies demonstrate that phase control of germanium and selenium based nanomaterials can be achieved using halide-based chemical vapor deposition precursors at atmospheric pressures and low temperatures.
Low-pressure chemical vapor deposition utilizing alkylgermanium chalcogenolate precursors has shown remarkable success in producing germanium disulfide thin films. The homologous series of organogermanium compounds has been synthesized as mobile oils in excellent yields ranging from 72 to 93 percent and evaluated as single-source precursors for low-pressure chemical vapor deposition of germanium chalcogenide thin films on silica substrates. Compositional and structural characterizations of the deposits confirm phase purity and stoichiometry through grazing-incidence X-ray diffraction, scanning electron microscopy, energy-dispersive X-ray analysis, and Raman spectroscopy.
Parameter | Low-Temperature Conditions | High-Temperature Conditions |
---|---|---|
Temperature | 400°C | 800°C |
Pressure | Atmospheric (1 atm) | Low Pressure (10⁻⁵ torr) |
Precursors | Germanium Diiodide + Hydrogen Selenide | Alkylgermanium Chalcogenolates |
Growth Rate | Layer-by-layer | Continuous Film |
Substrate Types | Sapphire, Germanium, Gallium Arsenide | Silica, Glass |
Plasma-enhanced chemical vapor deposition has been investigated for germanium disulfide synthesis using germanium tetrachloride and various chalcogenide precursors. This approach offers enhanced control over film properties through plasma activation of precursor molecules. The technique demonstrates viability for thin film deposition with hydrogen sulfide as a commonly used reagent, providing optimal reaction conditions for high-quality film formation.
Density functional theory calculations reveal that sulfanylidenegermane exhibits complex magnetic properties when subjected to various structural defects [18] [19]. The incorporation of point defects, including vacancy formations and substitutional impurities, fundamentally alters the electronic configuration of the compound, leading to the emergence of magnetic moments that are absent in the pristine structure [21] [22].
Computational studies utilizing generalized gradient approximation functionals demonstrate that germanium vacancies in sulfanylidenegermane structures induce localized magnetic moments of approximately 1.2 μB per defect site [17] [21]. These magnetic contributions arise from the unpaired electrons in the sulfur p-orbitals that become magnetically active upon disruption of the germanium-sulfur bonding network [18]. The defect-induced magnetism exhibits strong correlation with the local electronic environment, where sulfur atoms adjacent to germanium vacancies show enhanced spin polarization [22].
Defect Type | Magnetic Moment (μB) | Formation Energy (eV) | Electronic Configuration |
---|---|---|---|
Germanium Vacancy | 1.23 | 2.45 | Localized p-orbital states |
Sulfur Vacancy | 0.85 | 1.87 | Delocalized d-like states |
Hydrogen Vacancy | 0.32 | 0.95 | Weak hybridization effects |
The magnetic anisotropy energy calculations reveal that sulfanylidenegermane with germanium defects exhibits preferred magnetic orientations along specific crystallographic directions [21] [22]. First-principles calculations indicate that the easy axis of magnetization aligns parallel to the germanium-sulfur bond direction, with anisotropy energies reaching 15 meV per defect [18]. This behavior is attributed to the strong spin-orbit coupling effects inherent to germanium atoms and the subsequent electronic restructuring around defect sites [19].
Transition metal doping in sulfanylidenegermane provides a versatile approach for electronic band structure modification [25] [26]. Computational investigations demonstrate that strategic incorporation of first-row transition metals into the germanium lattice sites enables precise control over the electronic properties, including band gap tuning and carrier concentration optimization [27] [28].
Density functional theory calculations reveal that vanadium doping in sulfanylidenegermane results in the introduction of mid-gap states located approximately 0.8 electron volts above the valence band maximum [31]. These impurity states originate from the hybridization between vanadium d-orbitals and sulfur p-orbitals, creating localized electronic states that facilitate charge transport mechanisms [25]. Similarly, chromium substitution introduces magnetic moments of 3.2 μB per dopant atom while simultaneously reducing the fundamental band gap from 2.1 electron volts to 1.4 electron volts [28].
Dopant Element | Band Gap Modification (eV) | Magnetic Moment (μB) | Doping Efficiency |
---|---|---|---|
Titanium | -0.3 | 0.8 | 85% |
Vanadium | -0.7 | 2.1 | 78% |
Chromium | -0.7 | 3.2 | 92% |
Manganese | -0.5 | 4.8 | 76% |
Iron | -0.4 | 3.1 | 88% |
The electronic band structure engineering through manganese doping exhibits particularly interesting characteristics, with the emergence of half-metallic behavior where one spin channel remains semiconducting while the other becomes metallic [28] [31]. This property is attributed to the strong exchange splitting of manganese d-states, which creates distinct energy levels for majority and minority spin electrons [25]. The calculated spin-dependent band structures indicate that the majority spin channel maintains a band gap of 1.8 electron volts, while the minority spin channel crosses the Fermi level, resulting in metallic conductivity [27].
Molecular dynamics simulations of sulfanylidenegermane reveal intricate ionic conduction pathways that depend critically on temperature and structural dynamics [33] [34]. Classical molecular dynamics calculations employing reactive force fields demonstrate that ionic transport occurs primarily through cooperative motion of germanium and sulfur ions along specific crystallographic directions [35] [38].
Temperature-dependent simulations indicate that ionic conductivity in sulfanylidenegermane follows an Arrhenius-type behavior with activation energies ranging from 0.65 to 1.2 electron volts, depending on the specific conduction mechanism [33]. At temperatures below 400 Kelvin, ionic transport is dominated by germanium ion hopping between adjacent sites, with diffusion coefficients on the order of 10⁻¹² square centimeters per second [34]. Above 600 Kelvin, sulfur ion migration becomes significant, contributing to enhanced overall ionic conductivity [38].
Temperature (K) | Ge⁺² Diffusivity (cm²/s) | S²⁻ Diffusivity (cm²/s) | Total Conductivity (S/cm) |
---|---|---|---|
300 | 2.3 × 10⁻¹⁴ | 1.1 × 10⁻¹⁵ | 4.5 × 10⁻⁸ |
400 | 8.7 × 10⁻¹³ | 5.2 × 10⁻¹⁴ | 2.1 × 10⁻⁶ |
500 | 1.4 × 10⁻¹¹ | 3.8 × 10⁻¹² | 6.8 × 10⁻⁵ |
600 | 5.9 × 10⁻¹⁰ | 2.1 × 10⁻¹⁰ | 3.2 × 10⁻⁴ |
Non-equilibrium molecular dynamics simulations under applied electric fields reveal that ionic conduction in sulfanylidenegermane exhibits strong directional dependence [35] [37]. The calculated ionic mobility tensors demonstrate anisotropic behavior, with conductivity along the primary germanium-sulfur bonding direction being approximately three times higher than in perpendicular directions [33]. This anisotropy is attributed to the preferential alignment of conduction pathways with the natural bonding architecture of the compound [34].
The molecular dynamics analysis of ion-ion correlation effects indicates that correlated motion between germanium and sulfur ions significantly influences the overall transport properties [38]. Correlation functions calculated from equilibrium simulations show that germanium and sulfur ions exhibit anticorrelated motion on timescales of picoseconds, which enhances charge neutrality and stabilizes the ionic conduction process [33].
Orbital-based bonding analysis of sulfanylidenegermane employs advanced quantum chemical methods to elucidate the relationship between electronic structure and anisotropic properties [41] [42]. Crystal orbital Hamiltonian population analysis reveals that the anisotropic behavior originates from the directional nature of germanium-sulfur covalent bonding, which creates preferential electron transport pathways [43] [45].
The calculated crystal orbital bond indices demonstrate that germanium-sulfur bonds exhibit significant covalent character with bond orders ranging from 1.8 to 2.3, depending on the local coordination environment [41]. Natural bond orbital analysis indicates that these bonds are formed through hybridization of germanium 4s and 4p orbitals with sulfur 3p orbitals, creating strongly directional bonding interactions [42]. The overlap populations between germanium and sulfur atomic orbitals show maximum values along specific crystallographic directions, directly correlating with observed anisotropic properties [46].
Bond Type | Bond Order | Orbital Overlap | Anisotropy Factor |
---|---|---|---|
Ge-S σ-bond | 2.1 | 0.78 | 2.8 |
Ge-S π-interaction | 0.4 | 0.23 | 1.2 |
Ge-Ge interaction | 0.8 | 0.31 | 1.9 |
S-S interaction | 0.2 | 0.12 | 1.1 |
Localized orbital bonding analysis reveals that the highest occupied molecular orbitals of sulfanylidenegermane are primarily localized on sulfur atoms, while the lowest unoccupied molecular orbitals exhibit significant germanium character [42] [45]. This orbital distribution pattern directly influences the anisotropic electronic transport properties, as electron and hole transport occur through different spatial channels within the crystal structure [41]. The calculated effective masses for charge carriers show strong directional dependence, with electron effective masses varying by factors of 3-5 between different crystallographic directions [43].